molecular formula C20H18BrN3O3S B7496909 N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide

N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide

Cat. No. B7496909
M. Wt: 460.3 g/mol
InChI Key: ADPCBTJFNQZPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

BAY 41-2272 exerts its pharmacological effects by activating the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a key role in regulating various physiological processes such as smooth muscle relaxation and platelet aggregation. Activation of sGC by BAY 41-2272 leads to an increase in cGMP levels, which in turn leads to vasodilation and inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to exhibit various biochemical and physiological effects. This compound has been shown to increase cGMP levels, leading to vasodilation and inhibition of platelet aggregation. BAY 41-2272 has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in lab experiments. This compound is readily available and can be synthesized using relatively simple synthetic methods. BAY 41-2272 has also been extensively studied and its pharmacological effects are well characterized. However, one limitation of using this compound in lab experiments is that it may exhibit off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on BAY 41-2272. One potential area of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the potential use of BAY 41-2272 in the treatment of other disease conditions such as erectile dysfunction and heart failure. Additionally, the development of novel drug delivery systems for BAY 41-2272 may improve its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of BAY 41-2272 involves the reaction of 4-bromobenzenesulfonyl chloride with 3-amino-4-methylphenol to form 3-[(4-bromophenyl)sulfamoyl]-4-methylphenol. This intermediate compound is then reacted with 6-methyl-3-pyridinecarboxylic acid to form the final product, N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. This compound has been found to exhibit vasodilatory effects and has been studied for its potential use in the treatment of pulmonary hypertension. BAY 41-2272 has also been found to inhibit the proliferation of cancer cells and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-13-3-8-18(23-20(25)15-5-4-14(2)22-12-15)11-19(13)28(26,27)24-17-9-6-16(21)7-10-17/h3-12,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPCBTJFNQZPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.